

Issues with using old or improperly made Tris-glycine running buffer.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Glycine sodium

Cat. No.: B1309317

[Get Quote](#)

Technical Support Center: Tris-Glycine Running Buffer

Welcome to the technical support center for Tris-glycine running buffer. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues encountered during their electrophoresis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the function of Tris-glycine running buffer in SDS-PAGE?

Tris-glycine running buffer is essential for polyacrylamide gel electrophoresis (PAGE) of proteins. It serves two primary functions: maintaining a stable pH environment and providing the necessary ions to conduct an electrical current through the gel. This electrical field allows for the separation of proteins based on their size. The buffer contains Tris to maintain the pH, glycine ions which help in creating a stacking effect for sharper bands, and sodium dodecyl sulfate (SDS) to denature proteins and impart a uniform negative charge.[\[1\]](#)

Q2: Can I reuse Tris-glycine running buffer?

It is generally not recommended to reuse running buffer. After each use, the buffer can become contaminated with proteins and other cellular debris, which can interfere with subsequent experiments and lead to inconsistent results.[\[1\]](#) Additionally, the components of the buffer,

particularly SDS, can degrade over time, affecting its performance.[\[1\]](#) For optimal and reproducible results, it is best to prepare fresh running buffer for each experiment.[\[1\]](#)

Q3: My 10X Tris-glycine running buffer has turned yellow. Can I still use it?

A yellowing of the 10X Tris-glycine SDS running buffer can occur as it ages. This color change is generally not a cause for concern and should not affect the performance of the buffer in your experiments.[\[2\]](#)

Q4: My running buffer appears cloudy. What is the cause and is it usable?

Cloudiness in the running buffer, especially in concentrated stocks stored at low temperatures, is often due to the precipitation of SDS.[\[3\]](#) SDS can hydrolyze over time to form dodecanol, which is less soluble.[\[3\]](#) Gently warming the buffer can often redissolve the SDS.[\[3\]](#) However, if the buffer remains cloudy after warming, it may indicate a problem with the SDS quality or contamination, and it is advisable to prepare a fresh solution.[\[3\]](#)

Q5: What is the consequence of using a running buffer with an incorrect pH?

The pH of the Tris-glycine running buffer is critical for proper protein separation. The recommended pH is 8.3.[\[1\]](#) Variations in pH can affect the charge of glycine ions, which in turn impacts the stacking of proteins in the stacking gel and their subsequent separation in the resolving gel.[\[4\]](#) An incorrect pH can lead to issues such as blurred or fuzzy bands, poor resolution, and altered migration of proteins.[\[5\]](#)

Troubleshooting Guide

This guide addresses common problems encountered during electrophoresis that may be related to the Tris-glycine running buffer.

Problem	Potential Cause(s) Related to Running Buffer	Recommended Solution(s)
Blurred or Fuzzy Bands	Incorrect pH of the running buffer.	Check and adjust the pH of the 1X running buffer to 8.3 before use. [1] Prepare fresh buffer if the pH is significantly off. [5]
Old or expired running buffer.	Prepare fresh running buffer for each experiment to ensure optimal performance. [1] [6]	
Bacterial growth in the buffer.	Discard any buffers showing signs of microbial growth. Always use high-purity water and clean glassware to prepare buffers. [7]	
"Smiling" Bands (Curved Bands)	The gel is running too hot due to incorrect buffer concentration.	Ensure the running buffer is prepared at the correct concentration. Running the gel at a lower voltage or in a cold room can help dissipate heat. [6]
Slow or No Migration of Proteins	Incorrectly prepared or diluted running buffer.	Verify the concentration of the stock and working solutions. Ensure all components were added in the correct amounts.
Depleted ions in reused buffer.	Do not reuse running buffer as the ionic strength will decrease, leading to slower migration. [1]	
Distorted or Uneven Bands	Improperly made running buffer leading to uneven current distribution.	Remake the running buffer, ensuring all components are fully dissolved and the solution is homogenous. [6]

Contamination in the running buffer.	Prepare fresh buffer using high-quality reagents and purified water. [7]	
Weak or No Signal on Western Blot	Poor protein transfer due to incorrect buffer composition.	While this is more directly related to the transfer buffer, issues with the running buffer affecting protein migration can subsequently impact transfer efficiency. Ensure the running buffer is correctly prepared. [8]

Quantitative Data Summary

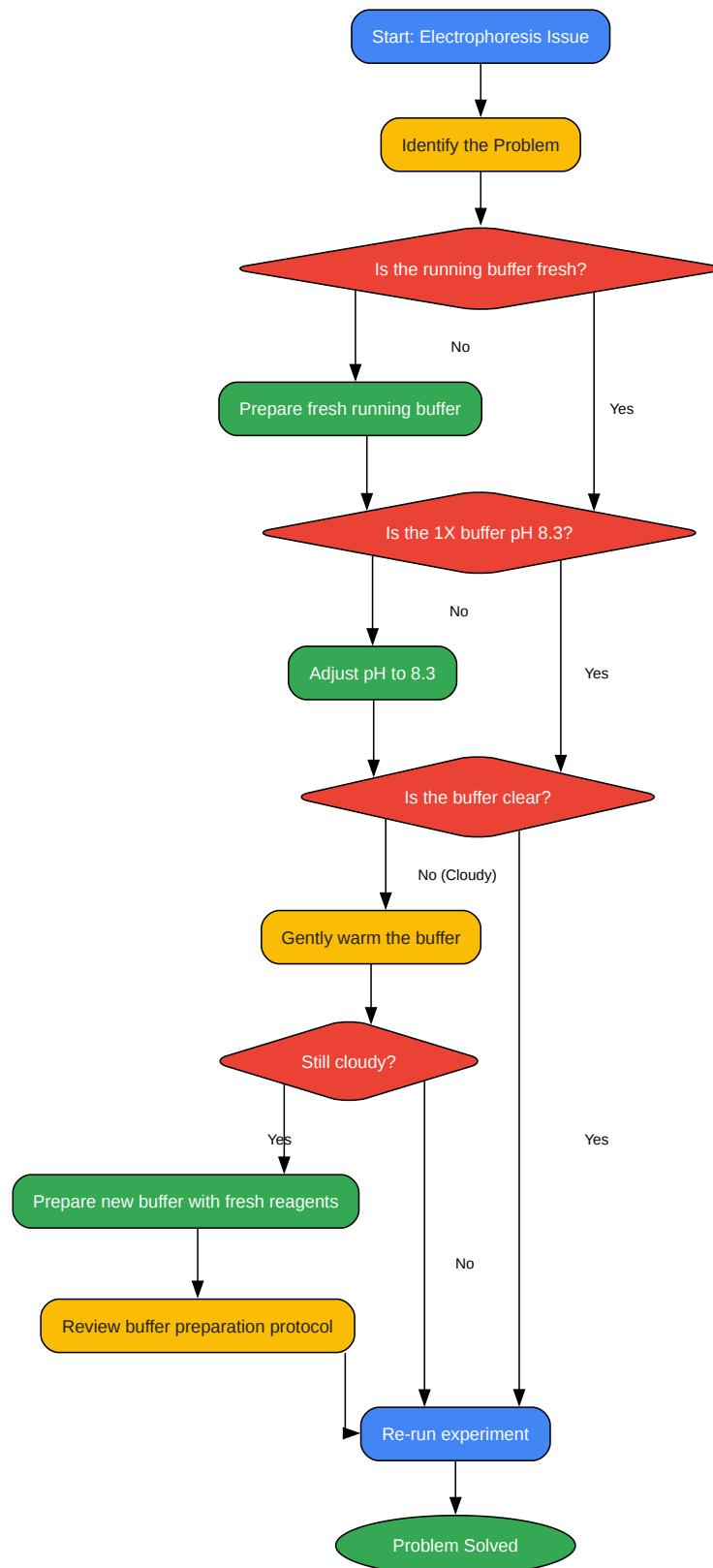
The following table summarizes key quantitative parameters for Tris-glycine running buffer.

Parameter	10X Stock Solution	1X Working Solution	Potential Issues with Deviation
Tris Base Concentration	0.25 M (30.3 g/L)	25 mM	Affects buffering capacity and pH.
Glycine Concentration	1.92 M (144.1 g/L)	192 mM	Incorrect glycine concentration can lead to poor band resolution. [4]
SDS Concentration	1% (w/v) (10 g/L)	0.1% (w/v)	Insufficient SDS can lead to incomplete protein denaturation and altered migration. Excess SDS can cause overheating. [1]
pH	~8.5 - 8.8 (unadjusted)	8.3	Critical for proper protein stacking and separation. [1] [4]

Experimental Protocol: Preparation of 10X Tris-Glycine Running Buffer

This protocol outlines the steps to prepare a 1-liter stock of 10X Tris-glycine running buffer.

Materials:


- Tris base
- Glycine
- Sodium Dodecyl Sulfate (SDS)
- Deionized or distilled water
- Graduated cylinder
- Beaker (2L)
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- To a 2L beaker, add approximately 800 mL of deionized water.
- Place the beaker on a magnetic stirrer and add a stir bar.
- Weigh out and add 30.3 g of Tris base to the water. Stir until fully dissolved.
- Weigh out and add 144.1 g of glycine to the solution. Continue stirring until it is completely dissolved.
- Weigh out and add 10 g of SDS. The solution may become sudsy, so add it slowly while stirring. It may be necessary to gently warm the solution to fully dissolve the SDS.[\[1\]](#)

- Once all components are dissolved, transfer the solution to a 1L graduated cylinder and add deionized water to bring the final volume to 1 liter.
- Transfer the solution back to the beaker and stir to ensure it is thoroughly mixed.
- The pH of the 10X stock solution does not need to be adjusted.
- Store the 10X stock solution at room temperature. If stored at 4°C, the SDS may precipitate. If this occurs, warm the solution to redissolve the SDS before use.[\[3\]](#)
- To prepare a 1X working solution, dilute the 10X stock solution 1:10 with deionized water (e.g., 100 mL of 10X buffer + 900 mL of deionized water).
- Check the pH of the 1X working solution and adjust to 8.3 if necessary, using small amounts of HCl or NaOH.

Visualizations

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for Tris-glycine running buffer issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. azurebiosystems.com [azurebiosystems.com]
- 2. My Tris-Glycine SDS Running Buffer (10X) #4050 has turned yellow. Is it still okay to use? | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- To cite this document: BenchChem. [Issues with using old or improperly made Tris-glycine running buffer.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1309317#issues-with-using-old-or-improperly-made-tris-glycine-running-buffer>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com